molecular formula C18H24N2O5 B11781905 Benzyl 4-((ethoxycarbonyl)(methyl)carbamoyl)piperidine-1-carboxylate

Benzyl 4-((ethoxycarbonyl)(methyl)carbamoyl)piperidine-1-carboxylate

Cat. No.: B11781905
M. Wt: 348.4 g/mol
InChI Key: WNHFQPGSSGAWQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-((ethoxycarbonyl)(methyl)carbamoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the protection of functional groups, selective reactions, and purification steps to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-((ethoxycarbonyl)(methyl)carbamoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Benzyl 4-((ethoxycarbonyl)(methyl)carbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: Benzyl 4-((ethoxycarbonyl)(methyl)carbamoyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H24N2O5

Molecular Weight

348.4 g/mol

IUPAC Name

benzyl 4-[ethoxycarbonyl(methyl)carbamoyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H24N2O5/c1-3-24-17(22)19(2)16(21)15-9-11-20(12-10-15)18(23)25-13-14-7-5-4-6-8-14/h4-8,15H,3,9-13H2,1-2H3

InChI Key

WNHFQPGSSGAWQH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)C(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.